N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide

Descripción

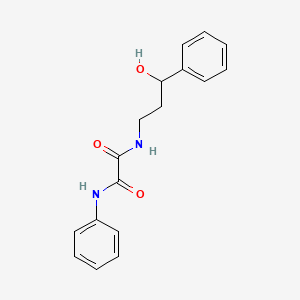

N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide is a symmetrical oxalamide derivative characterized by two distinct substituents: a 3-hydroxy-3-phenylpropyl group at the N1 position and a phenyl group at the N2 position (Fig. 1).

Propiedades

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-15(13-7-3-1-4-8-13)11-12-18-16(21)17(22)19-14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPHENODMSCTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with phenyloxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: For oxidation reactions, reagents such as hydrogen peroxide or chromic acid may be used. Reduction reactions might involve the use of reducing agents like lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Chemistry: In the field of chemistry, N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its interaction with specific enzymes can provide insights into enzyme mechanisms and lead to the development of new therapeutic agents.

Medicine: In medicine, N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide is being investigated for its pharmacological properties. It may serve as a lead compound for the development of drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mecanismo De Acción

The mechanism by which N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide exerts its effects involves its interaction with specific molecular targets. The phenyl group and hydroxy group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved depend on the specific application and target of interest.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Oxalamide Derivatives

The following analysis compares the target compound with structurally related oxalamides, emphasizing substituent effects on physicochemical properties and applications.

N1,N1′-(Ethane-1,2-diyl)bis(N2-phenyloxalamide)

- Structure : Features an ethane-diyl bridge linking two N2-phenyloxalamide units.

- Key Properties :

- The absence of a bridging group in the target compound could reduce steric hindrance, enabling faster integration into polymer chains.

N1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide

- Structure : Contains a 3-chlorophenyl substituent on the hydroxypropyl chain and a 1-phenylethyl group at N2.

- Key Properties :

- The phenyl group at N2 in the target compound may offer stronger aromatic interactions compared to the 1-phenylethyl group in this analog.

N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- Structure : Substituted with a 2-hydroxypropyl group at N1 and a 3-(trifluoromethyl)phenyl group at N2.

- Key Properties :

- Comparison with Target Compound :

- The 3-hydroxy-3-phenylpropyl chain in the target compound provides a longer alkyl spacer, which may enhance flexibility and interaction with hydrophobic polymer domains.

- The absence of a trifluoromethyl group in the target compound reduces electronegativity, favoring interactions with electron-rich systems.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Polymer Science: Oxalamides with hydroxy and aromatic groups (e.g., the target compound) are hypothesized to outperform non-polar analogs in polymer crystallization due to synergistic H-bonding and π-π interactions .

- Biochemical Potential: The target compound’s lack of halogenated or electron-withdrawing groups may reduce unintended cytotoxicity compared to chloro- or trifluoromethyl-substituted analogs, making it safer for biomedical exploration .

- Synthetic Flexibility : The hydroxypropyl-phenyl architecture allows for modular derivatization, enabling tuning of solubility and thermal stability for specific industrial applications.

Actividad Biológica

N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Overview of N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide

This compound is characterized by its unique structural features, including a hydroxyl group and phenyl substituents, which contribute to its biological efficacy. The compound's design allows for interactions with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.

The biological activity of N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide primarily involves:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies have indicated its potential as an inhibitor of tyrosinase, an enzyme critical in melanin production, which is relevant in skin pigmentation disorders and anti-aging treatments .

- Receptor Interactions : It may interact with specific receptors or signaling pathways, modulating cellular responses. This includes potential effects on pathways associated with inflammation and oxidative stress.

Biological Activity Data

The following table summarizes the biological activities reported for N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide:

Case Study 1: Anti-Aging Properties

A study investigated the effects of N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide on skin aging. The compound was found to inhibit tyrosinase and collagenase effectively, suggesting its potential as a dual-action agent against skin aging. The study reported an IC50 value of 5 µM for tyrosinase inhibition, indicating strong activity compared to other known inhibitors .

Case Study 2: Neuroprotective Effects

In another investigation, the neuroprotective properties of this compound were evaluated in models of oxidative stress. Results indicated that it significantly reduced reactive oxygen species (ROS) levels, suggesting a protective effect against neurodegeneration. This property could be beneficial in developing treatments for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide, it is important to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide | Cyclopropyl group; similar structure | Moderate tyrosinase inhibition |

| N1-(3-hydroxy-4-methylphenyl)-N2-phenyloxalamide | Methyl substitution; enhanced lipophilicity | Increased antioxidant activity |

Q & A

Q. What are the key considerations for synthesizing N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide in a laboratory setting?

The synthesis involves multi-step organic reactions, typically starting with condensation of phenylpropylamine derivatives with oxalyl chloride or activated oxalate esters. Critical parameters include:

- Reaction Conditions : Temperature control (e.g., reflux in polar aprotic solvents like DMF or THF), catalyst selection (e.g., DMAP for amidation), and stoichiometric ratios to minimize side products .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and ensure stepwise progression .

- Purification : Recrystallization or column chromatography to isolate the final product with >95% purity .

Q. Which spectroscopic techniques are essential for characterizing N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide?

Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to resolve hydroxy, phenyl, and oxalamide proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHNO) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of key functional groups (e.g., C=O stretch at ~1650 cm, O-H stretch at ~3300 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide during synthesis?

Optimization strategies include:

- Solvent Screening : Testing polar aprotic solvents (e.g., DMF vs. THF) to enhance reaction kinetics and solubility of intermediates .

- Catalyst Efficiency : Employing coupling agents like HATU or EDCI to improve amidation efficiency .

- Temperature Gradients : Stepwise temperature adjustments to balance reaction rates and thermal degradation .

- Purification : Gradient elution in flash chromatography to resolve structurally similar byproducts .

Q. What methodological approaches are used to investigate the molecular interactions of this compound with biological targets?

Advanced techniques include:

- Surface Plasmon Resonance (SPR) : Real-time analysis of binding kinetics (e.g., K values) with enzymes or receptors .

- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantifying inhibition potency against targets like cyclooxygenase or kinases .

- Molecular Dynamics Simulations : Predicting binding modes and hydrogen-bonding interactions using software like GROMACS .

Q. How should contradictory data regarding the thermal stability of this compound be resolved?

Conflicting thermal profiles can be addressed via:

- Thermogravimetric Analysis (TGA) : Measuring decomposition onset temperatures under inert atmospheres .

- Differential Scanning Calorimetry (DSC) : Identifying phase transitions (e.g., melting points, glass transitions) .

- Replicate Studies : Conducting experiments under standardized conditions (e.g., heating rate, sample mass) to minimize variability .

Q. What potential therapeutic applications of this compound are supported by current research?

Preclinical studies suggest:

- Anticancer Activity : Induction of apoptosis in HeLa and MCF-7 cells via caspase-3 activation .

- Anti-Inflammatory Effects : Inhibition of COX-2 and NF-κB pathways in macrophage models .

- Enzyme Modulation : Competitive inhibition of tyrosinase or acetylcholinesterase, relevant to neurodegenerative disorders .

Q. What strategies can be employed to analyze the compound's purity and stability under varying storage conditions?

Methodologies include:

- HPLC-UV/PDA : Quantifying degradation products (e.g., hydrolyzed amides) under accelerated stability conditions (40°C/75% RH) .

- Forced Degradation Studies : Exposure to acidic, basic, oxidative, and photolytic stress to identify labile functional groups .

- Long-Term Stability Monitoring : Storage at -20°C in amber vials with desiccants to prevent hygroscopic degradation .

Q. How can reaction kinetics studies enhance the understanding of this compound's chemical behavior?

Kinetic analyses provide insights into:

- Rate Laws : Determining reaction orders for hydrolysis or oxidation using pseudo-first/second-order models .

- Activation Energy : Arrhenius plots to predict shelf-life and degradation pathways .

- Catalytic Mechanisms : Identifying rate-limiting steps in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.